MFCD02358741

Description

MFCD02358741 is a chemical compound identified by its MDL number. Such comparisons are critical in pharmaceutical and materials science to predict solubility, bioavailability, synthetic pathways, and biological activity .

Properties

IUPAC Name |

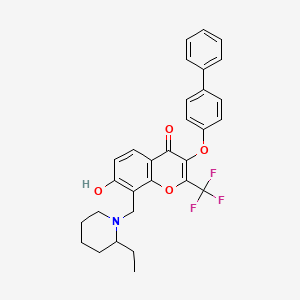

8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28F3NO4/c1-2-21-10-6-7-17-34(21)18-24-25(35)16-15-23-26(36)28(29(30(31,32)33)38-27(23)24)37-22-13-11-20(12-14-22)19-8-4-3-5-9-19/h3-5,8-9,11-16,21,35H,2,6-7,10,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAXXEBGNIFVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C5=CC=CC=C5)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02358741 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to facilitate the formation of this compound.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored under optimal conditions.

Automated Reaction Systems: The reactions are conducted in automated reactors that maintain precise control over reaction conditions.

High-Throughput Purification: Advanced purification techniques are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02358741 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas.

Substituting Agents: Halogens, alkyl halides, or nucleophiles.

Major Products

Scientific Research Applications

MFCD02358741 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals, materials, and coatings.

Mechanism of Action

The mechanism by which MFCD02358741 exerts its effects involves interactions with specific molecular targets and pathways. These include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways: Biological pathways that are influenced by the compound, leading to changes in cellular functions or signaling.

Comparison with Similar Compounds

Selection of Similar Compounds

Using structural and functional similarity criteria , three compounds were selected for comparison:

CAS 1046861-20-4 (MDL: MFCD13195646): A boronic acid derivative with applications in Suzuki-Miyaura coupling .

CAS 1533-03-5 (MDL: MFCD00039227): A trifluoromethyl-substituted ketone with high synthetic utility .

CAS 1761-61-1 (MDL: MFCD00003330): A brominated aromatic carboxylic acid used in organic synthesis .

Physicochemical Properties

Table 1 summarizes key properties, modeled after parameters in and :

Key Observations :

- Polarity : CAS 1046861-20-4 and this compound likely exhibit higher polarity (TPSA >40 Ų), favoring aqueous solubility but limiting blood-brain barrier (BBB) penetration .

- Synthetic Complexity : All compounds require multi-step synthesis, with CAS 1533-03-5 having the lowest accessibility score (1.85), indicating simpler routes .

Pharmacological and Functional Comparisons

- Bioavailability : CAS 1046861-20-4 has a bioavailability score of 0.55, typical for boronic acids due to their reactivity and metabolic instability . This compound may share this profile if it contains similar functional groups.

- Enzyme Interactions: None of the analogs show CYP inhibition, reducing drug-drug interaction risks .

- Therapeutic Potential: CAS 1761-61-1’s brominated structure is common in antimicrobial agents, suggesting this compound could be explored in similar applications .

Structural Similarities

- Boronic Acid Derivatives : CAS 1046861-20-4’s boronic acid group enables cross-coupling reactions, a feature that may extend to this compound if it shares this moiety .

- Halogenated Aromatics : CAS 1761-61-1 and this compound (if brominated/chlorinated) could exhibit similar stability and reactivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.